molecular formula C11H23NO B15309168 1-(1-(Aminomethyl)-3-ethylcyclopentyl)propan-1-ol

1-(1-(Aminomethyl)-3-ethylcyclopentyl)propan-1-ol

Cat. No.: B15309168
M. Wt: 185.31 g/mol
InChI Key: AFZJVWSLORGYAF-UHFFFAOYSA-N
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Description

1-(1-(Aminomethyl)-3-ethylcyclopentyl)propan-1-ol is an organic compound with a complex structure that includes a cyclopentyl ring, an aminomethyl group, and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Aminomethyl)-3-ethylcyclopentyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-ethylcyclopentanone with formaldehyde and ammonia to form the aminomethyl derivative. This intermediate is then subjected to reduction using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes. For example, the use of metal catalysts such as palladium or platinum on carbon supports can facilitate the hydrogenation of the intermediate compounds under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Aminomethyl)-3-ethylcyclopentyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, nucleophiles like hydroxide ions (OH-)

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Formation of secondary or tertiary amines

    Substitution: Formation of substituted cyclopentyl derivatives

Scientific Research Applications

1-(1-(Aminomethyl)-3-ethylcyclopentyl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-(1-(Aminomethyl)-3-ethylcyclopentyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological receptors or enzymes, potentially modulating their activity. The compound’s structure allows it to fit into binding sites of target proteins, influencing their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Aminomethyl)cyclopentanol
  • 3-Ethylcyclopentanol
  • Propan-1-ol derivatives

Uniqueness

1-(1-(Aminomethyl)-3-ethylcyclopentyl)propan-1-ol is unique due to its combination of a cyclopentyl ring, aminomethyl group, and propanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-[1-(aminomethyl)-3-ethylcyclopentyl]propan-1-ol

InChI

InChI=1S/C11H23NO/c1-3-9-5-6-11(7-9,8-12)10(13)4-2/h9-10,13H,3-8,12H2,1-2H3

InChI Key

AFZJVWSLORGYAF-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(C1)(CN)C(CC)O

Origin of Product

United States

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